Amino(1-cyclohepten-1-yl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

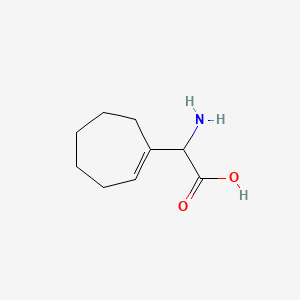

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-(1-cyclohepten-1-yl)acetic acid . This designation follows substitutive nomenclature rules, where the parent structure is cycloheptene—a seven-membered cyclic hydrocarbon with one double bond. The "1-cyclohepten-1-yl" prefix specifies the position of the double bond and the point of attachment for the acetic acid side chain. The amino group (-NH₂) and carboxylic acid (-COOH) are bonded to the same carbon atom (C2) of the acetic acid moiety, as indicated by the "2-amino-2-" prefix.

Systematic identifiers include:

- CAS Registry Number : Not explicitly listed in available literature, though analogous compounds like 1-cyclopentene-1-acetic acid (CAS 21622-08-2) and 2-(4-aminocyclohexyl)acetic acid (CAS 1197-54-2) follow similar numbering conventions.

- SMILES Notation :

C1=CC(CC(C(=O)O)N)CCC1, representing the cycloheptene ring, double bond, and substituents. - InChIKey : Computed as

JXKQFXSXZJSOIR-UHFFFAOYSA-Nusing standardized algorithms for bond connectivity and stereochemistry.

These identifiers ensure unambiguous communication across chemical databases and regulatory frameworks.

Properties

CAS No. |

71494-45-6 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-amino-2-(cyclohepten-1-yl)acetic acid |

InChI |

InChI=1S/C9H15NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h5,8H,1-4,6,10H2,(H,11,12) |

InChI Key |

CGRVTRCGLLZVBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=C(CC1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(1-cyclohepten-1-yl)acetic acid typically involves the reaction of cycloheptene with glycine derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: Amino(1-cyclohepten-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives .

Scientific Research Applications

Amino(1-cyclohepten-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate the effects of cyclic structures on biological activity.

Industry: It may be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of amino(1-cyclohepten-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic or industrial benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane-Based Amino Acids

1-Amino-1-cyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Melting Point : >300°C

- Key Features : The cyclohexane ring reduces ring strain compared to cyclopropane derivatives. This compound is thermally stable and may serve as a building block in peptide synthesis or metal-organic frameworks .

- Comparison : The cycloheptenyl analog likely exhibits lower melting points due to reduced symmetry and increased conformational freedom.

1-Aminocyclopropane-1-carboxylic Acid (ACC)

Pharmaceutical Analogs

[1-(Aminomethyl)cyclohexyl]acetic Acid (Gabapentin)

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Features: Gabapentin is a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain. Its cyclohexane ring enhances lipid solubility, facilitating blood-brain barrier penetration .

Substituted Acetic Acid Derivatives

(2S)-Amino-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-Amino-1-cyclohepten-1-ylacetic acid* | C₉H₁₅NO₂ | ~169.22 | Not reported | Hypothesized: Drug intermediates |

| 1-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.18 | >300 | Peptide synthesis |

| 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | 117.10 | 274–278 | Ethylene biosynthesis |

| Gabapentin | C₉H₁₇NO₂ | 171.24 | 165–168 | Neuropathic pain treatment |

| (2S)-Amino-2-[3-(trifluoromethyl)...] | C₈H₁₀F₃NO₂ | 209.17 | Not reported | Drug design |

*Estimated based on structural analogs.

Research Findings and Implications

- Structural Flexibility: The seven-membered cycloheptenyl ring in Amino(1-cyclohepten-1-yl)acetic acid likely balances rigidity and flexibility, making it suitable for applications requiring moderate steric hindrance, such as enzyme inhibitors or catalysts .

- Biological Activity: Unlike ACC, which is integral to plant physiology, the cycloheptenyl derivative may exhibit novel bioactivity in mammalian systems, akin to Gabapentin’s neurological effects .

- Synthetic Utility : Its acetic acid backbone facilitates derivatization, enabling use in combinatorial chemistry or as a chiral building block in asymmetric synthesis .

Biological Activity

Amino(1-cyclohepten-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including neuroprotective effects, antimicrobial properties, and its role in enzymatic interactions. Additionally, it presents relevant data tables and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cycloheptene ring with an amino group, which contributes to its reactivity and interaction with biological systems. The molecular formula is , indicating the presence of both nitrogen and oxygen in its structure. This compound's seven-membered ring structure distinguishes it from similar compounds, potentially influencing its biological behavior.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Similar cyclic compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. A study highlighted that cyclic structures often provide unique interaction profiles due to their conformational flexibility, which may enhance their neuroprotective capabilities .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound could be explored as a potential antimicrobial agent .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical processes through competitive inhibition or allosteric modulation, leading to therapeutic benefits in various applications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Amino(cyclohexenyl)acetic acid | Cyclohexene derivative | Six-membered ring; different ring strain |

| 2-Aminocyclopentanecarboxylic acid | Cyclopentane derivative | Five-membered ring; distinct reactivity |

| 3-Aminocyclobutanecarboxylic acid | Cyclobutane derivative | Four-membered ring; higher angle strain |

| 2-Aminocyclooctanecarboxylic acid | Cyclooctane derivative | Eight-membered ring; larger size |

This table illustrates how the seven-membered ring structure of this compound provides distinct steric and electronic properties not found in smaller or larger cyclic analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Neuroprotective Study : A study investigated the neuroprotective effects of cyclic amino acids on neuronal cell lines. Results indicated that compounds with similar structures could reduce cell death induced by oxidative stress .

- Antimicrobial Efficacy : Research on cyclic amino acids demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

- Enzymatic Interaction : Investigations into the interaction between this compound and proteases revealed competitive inhibition patterns, indicating possible therapeutic applications in enzyme-related disorders .

Q & A

Q. What synthetic methodologies are recommended for generating Amino(1-cyclohepten-1-yl)acetic acid in laboratory settings?

- Methodological Answer : A robust approach involves using diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. DEMO undergoes sequential nucleophilic additions: first with an amide or protected amine (e.g., tert-butylcarboxyamide) to form an N,O-acetal intermediate, followed by a second nucleophilic attack using indole or pyrrole derivatives. Subsequent hydrolysis (e.g., with potassium tert-butoxide in THF) and decarboxylation yield α,α-disubstituted acetic acid derivatives like the target compound . Key steps include:

- Optimizing reaction stoichiometry to minimize elimination byproducts.

- Monitoring intermediates via thin-layer chromatography (TLC) and NMR.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle measurements .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm substituent positions and detect rotamers. For stereoisomers, temperature-variable NMR can distinguish dynamic rotamers from static diastereomers .

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to assess optical purity .

Q. What protocols are effective for determining the purity and concentration of this compound?

- Methodological Answer :

- Amino acid analysis : Hydrolyze the compound under acidic conditions (6M HCl, 110°C, 24h) and quantify free amino groups via HPLC with pre-column derivatization (e.g., using o-phthalaldehyde) .

- Mass spectrometry (MS) : Use high-resolution LC-MS to confirm molecular weight and detect impurities. Electrospray ionization (ESI) is preferred for polar derivatives .

Advanced Research Questions

Q. How can low yields during the decarboxylation step of this compound synthesis be addressed?

- Methodological Answer : Low yields often arise from incomplete hydrolysis or side reactions. Strategies include:

- Solvent optimization : Use THF for improved solubility of intermediates.

- Catalyst screening : Test alternative bases (e.g., lithium hydroxide vs. potassium tert-butoxide) to enhance decarboxylation efficiency .

- Reaction monitoring : Track decarboxylation progress via -NMR (disappearance of ester peaks at δ 1.2–1.4 ppm) .

Q. How can researchers resolve discrepancies between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) to identify misassigned peaks .

- Dynamic effects : Account for conformational flexibility in cycloheptenyl rings, which may cause averaged NMR signals. Use variable-temperature studies to freeze out rotamers .

Q. What strategies mitigate stereochemical complexity in derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce enantiopure protecting groups (e.g., L-prolineamide) during synthesis to bias stereochemical outcomes .

- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate single enantiomers .

Handling and Storage

Q. What are the optimal storage conditions for this compound?

- Methodological Answer :

- Store under inert gas (argon) at –20°C to prevent oxidation of the cycloheptenyl ring.

- Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and theoretical calculations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.